Product packaging for 2-Chloro-1-thiophen-2-ylethanol(Cat. No.:)

2-Chloro-1-thiophen-2-ylethanol

Cat. No.: B13631623
M. Wt: 162.64 g/mol
InChI Key: KBXQOVVOIBVNLG-UHFFFAOYSA-N
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Description

2-Chloro-1-thiophen-2-ylethanol (CAS RN: 49703-01-7) is a chiral organosulfur compound with the molecular formula C6H7ClOS and an average mass of 162.63 g/mol . This chemical features a thiophene ring, a versatile heteroaromatic system that acts as a bioisostere of benzene, and a chloroethanol functional group, making it a valuable bifunctional intermediate in organic synthesis and pharmaceutical research . The compound contains one defined stereocenter, rendering it of significant interest for investigations into asymmetric synthesis and biocatalysis . Researchers explore its application in the synthesis of more complex thiophene derivatives, which are prominent scaffolds in medicinal chemistry due to their prevalence in drugs with antipsychotic, antidepressant, antiplatelet, and antifungal activities . The presence of both chlorine and alcohol moieties on the side chain provides reactive handles for further chemical transformations, including nucleophilic substitutions and ether formations. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClOS B13631623 2-Chloro-1-thiophen-2-ylethanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-thiophen-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXQOVVOIBVNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 1 Thiophen 2 Ylethanol

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods leverage the inherent stereoselectivity of enzymes to produce optically pure compounds. These strategies are particularly advantageous for the synthesis of chiral molecules like 2-chloro-1-thiophen-2-ylethanol, where the spatial arrangement of the hydroxyl and chloro groups is critical for its intended biological activity.

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of an enzyme towards the two enantiomers of a substrate. In the context of this compound, this typically involves the enantioselective acylation of one of the alcohol enantiomers, allowing for the separation of the unreacted alcohol from the acylated product.

Halohydrin dehalogenases (HHDHs) are a class of enzymes that catalyze the reversible dehalogenation of halohydrins to form epoxides. The halohydrin dehalogenase from Agrobacterium radiobacter (HheC) has demonstrated significant potential in the synthesis of chiral epoxides. While direct application to this compound is an area of ongoing research, the principles derived from the synthesis of similar compounds, such as chiral epichlorohydrin (B41342) from 1,3-dichloro-2-propanol, are highly relevant. nih.govresearchgate.net The enzymatic mechanism involves the intramolecular displacement of the halogen by the adjacent hydroxyl group, proceeding with high enantioselectivity. nih.gov This process can be used in a kinetic resolution strategy where one enantiomer of the chlorohydrin is preferentially converted to the corresponding epoxide, allowing for the separation of the remaining unreacted enantiomer. The stereoselectivity of the enzyme is crucial in determining the enantiomeric purity of both the product and the remaining substrate.

The efficiency and selectivity of biocatalytic reactions are highly dependent on various parameters. For the synthesis of chiral thiophene (B33073) derivatives, as demonstrated in the production of (S)-1-(thiophen-2-yl)ethanol using whole-cell biocatalysts, systematic optimization of these parameters is critical. nih.govresearchgate.net Key parameters that are typically optimized include:

pH: The pH of the reaction medium affects the ionization state of both the enzyme and the substrate, thereby influencing enzyme activity and stability.

Temperature: Temperature impacts the rate of reaction and enzyme stability. An optimal temperature must be determined to balance high catalytic activity with long-term enzyme stability. mdpi.com

Agitation Speed: In whole-cell or immobilized enzyme systems, agitation is important to ensure proper mixing and mass transfer of the substrate and product.

Organic Solvent: In reactions involving hydrophobic substrates, the choice of an organic co-solvent can significantly affect enzyme activity and enantioselectivity. researchgate.net

The following table illustrates the optimization of reaction parameters for the synthesis of a related chiral alcohol, demonstrating the typical approach taken in such studies.

ParameterCondition 1Condition 2Condition 3Optimal Condition
Temperature (°C) 25354040
Reaction Time (h) 24161212
Solvent TolueneHexaneMTBEHexane

This table is a representative example based on findings from similar enzymatic resolutions and illustrates the multi-parameter optimization process. Specific values would need to be determined experimentally for this compound.

Whole-Cell Biocatalysis for Enantioselective Synthesis (e.g., Enterococcus faecium BY48)

Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including the elimination of costly and time-consuming enzyme purification steps and the in-situ regeneration of necessary cofactors. A notable example is the use of Enterococcus faecium BY48, a lactic acid bacterium, for the enantioselective reduction of 1-(thiophen-2-yl)ethanone to (S)-1-(thiophen-2-yl)ethanol. nih.govresearchgate.net This demonstrates the potential of whole-cell systems for the synthesis of chiral thiophene-containing alcohols. The bacterium provides the necessary reductase enzymes and the cofactor regeneration machinery to drive the reaction to high conversion and enantiomeric excess. nih.govresearchgate.net This approach represents a clean, cost-effective, and environmentally friendly alternative to chemical catalysis. nih.gov

Stereocontrol and Enantiopurity in Preparation of this compound

Achieving a high degree of stereocontrol is the ultimate goal in the synthesis of enantiomerically pure this compound. The enantioselectivity of the chosen enzyme is paramount. In enzymatic kinetic resolutions, the enantiomeric ratio (E-value) is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value is essential for obtaining both the product and the remaining substrate with high enantiomeric excess (ee). For instance, studies on the resolution of similar chiral alcohols have reported excellent enantioselectivity with E-values greater than 200. mdpi.comnih.gov

The enantiopurity of the final product is often determined by factors such as the conversion rate. In many kinetic resolutions, achieving a conversion of approximately 50% results in the highest enantiomeric excess for both the product and the unreacted substrate. mdpi.com Careful monitoring of the reaction progress is therefore crucial to stop the reaction at the optimal point.

Chemical Synthetic Routes

The chemical synthesis of this compound predominantly commences with precursors derived from thiophene. These precursors undergo specific reactions to introduce the required functional groups, followed by selective reduction to yield the final product.

Approaches from Thiophene-Containing Precursors

A common strategy for synthesizing this compound begins with the chlorination of thiophene to produce 2-chlorothiophene (B1346680). One patented method describes a process where thiophene is reacted with hydrochloric acid and hydrogen peroxide in the presence of triethylamine (B128534) at a low temperature (-10 to 0 °C). google.com This reaction yields 2-chlorothiophene with high purity.

Following the formation of 2-chlorothiophene, an acetyl group is introduced to the 5th position of the thiophene ring. This is typically achieved through a Friedel-Crafts acylation reaction. For instance, 2-chlorothiophene can be reacted with acetyl chloride using a Lewis acid catalyst like aluminum trichloride (B1173362) or stannic chloride to produce 2-acetyl-5-chlorothiophene (B429048). researchgate.netorgsyn.org The use of stannic chloride is often preferred as it can reduce the extent of polymerization that can be induced by aluminum chloride. orgsyn.org The resulting 2-acetyl-5-chlorothiophene is a key intermediate that can then undergo reduction to form the target alcohol.

Another approach involves starting with 2-bromothiophene, which can undergo a Heck reaction to introduce a vinyl group that can be subsequently converted to the desired ethanol (B145695) functionality. patsnap.comgoogle.com

PrecursorReagentsProductCatalystYield
ThiopheneHydrochloric acid, Hydrogen peroxide, Triethylamine2-Chlorothiophene-96.4%
2-ChlorothiopheneAcetyl chloride2-Acetyl-5-chlorothiopheneAluminum trichloride91%
ThiopheneAcetyl chloride2-AcetothienoneStannic chloride79-83%
2-BromothiopheneCompound of formula 4, Sodium acetateCompound of formula 1Palladium acetate~86%

Selective Reduction Methods

The conversion of the ketone intermediate, such as 2-acetyl-5-chlorothiophene, to the final product, this compound, is accomplished through selective reduction of the carbonyl group.

One effective method for this transformation is catalytic hydrogenation. For example, a related compound was reduced using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.com This reaction is typically carried out under pressure and at a slightly elevated temperature to ensure complete conversion. google.com

Biocatalytic reduction presents an environmentally friendly and highly selective alternative. Whole-cell biocatalysts, such as the lactic acid bacterium Enterococcus faecium BY48, have been successfully employed for the enantioselective reduction of 1-(thiophen-2-yl)ethanone to (S)-1-(thiophen-2-yl)ethanol. nih.gov This biocatalytic process can achieve high conversion rates and excellent enantiomeric excess, offering a green chemistry approach to producing chiral alcohols. nih.govresearchgate.net While this example does not use a chlorinated thiophene, the principle of reducing a thiophene ketone to a thiophene ethanol is directly applicable.

Ketone PrecursorReduction MethodReducing Agent/CatalystProductKey Features
Formula 1 CompoundCatalytic HydrogenationH₂, Pd/C2-Thiophene ethanol (Formula 2)High yield (~93%), suitable for industrial production. google.com
1-(Thiophen-2-yl)ethanoneBiocatalytic ReductionEnterococcus faecium BY48(S)-1-(Thiophen-2-yl)ethanolHigh enantiomeric excess (>99%), environmentally friendly process. nih.gov

Scalability and Preparative-Scale Synthesis Techniques

The transition from laboratory-scale synthesis to preparative and industrial-scale production of this compound requires robust and efficient methodologies.

The synthesis of 2-chlorothiophene from thiophene using hydrochloric acid and hydrogen peroxide has been demonstrated on a scale that suggests its suitability for larger-scale production, with a reported yield of 96.4%. google.com The subsequent Friedel-Crafts acylation to produce 2-acetyl-5-chlorothiophene also provides high yields (91%), indicating a potentially scalable process. researchgate.net

For the reduction step, catalytic hydrogenation using a recoverable catalyst like Pd/C is well-suited for industrial applications due to its efficiency and the potential for catalyst recycling. google.com A patented process for a similar reduction highlights its industrial viability by operating at moderate pressures and temperatures. google.com

Biocatalytic methods are also showing promise for large-scale applications. The synthesis of (S)-1-(thiophen-2-yl)ethanol has been successfully demonstrated on a gram scale, producing the enantiomerically pure alcohol with high yield. nih.govresearchgate.net The use of whole-cell biocatalysts simplifies the process by eliminating the need for purified enzymes and cofactors, making it a more cost-effective and scalable option. nih.gov The process using Enterococcus faecium BY48 is highlighted as a clean, environmentally friendly, and cost-effective alternative to chemical catalysis. nih.gov

Synthesis StepMethodScaleKey Advantages for Scalability
Chlorination of ThiopheneReaction with HCl and H₂O₂High Yield (96.4%)High yield and purity. google.com
Friedel-Crafts AcylationReaction with Acetyl ChlorideHigh Yield (91%)High yield. researchgate.net
Catalytic HydrogenationH₂ with Pd/C catalystIndustrial PotentialCatalyst can be recovered and reused. google.com
Biocatalytic ReductionWhole-cell biocatalysisGram-scaleEnvironmentally friendly, high enantioselectivity, cost-effective. nih.govresearchgate.net

Reactivity and Transformation Pathways of 2 Chloro 1 Thiophen 2 Ylethanol

Nucleophilic Substitution Reactions Involving the Chloro Moiety

The carbon-chlorine bond in 2-Chloro-1-thiophen-2-ylethanol is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. sydney.edu.au This susceptibility facilitates nucleophilic substitution reactions, a common pathway for saturated alkyl compounds, where an electron-rich species replaces the chloride ion, which is a good leaving group. sydney.edu.auvedantu.com A variety of nucleophiles can be employed to generate a diverse range of derivatives.

Common nucleophilic substitution reactions include:

Reaction with Hydroxide (B78521): Treatment with a strong base, such as sodium hydroxide, can lead to the substitution of the chloro group with a hydroxyl group, forming a diol. youtube.com

Reaction with Cyanide: The use of potassium cyanide introduces a nitrile group, extending the carbon chain by one atom. youtube.com This reaction is a valuable tool for chemists to synthesize compounds with an additional carbon atom. youtube.com

Reaction with Ammonia (B1221849): Ammonia acts as a nucleophile, leading to the formation of the corresponding amino alcohol. This is a key step in the synthesis of various pharmaceutical intermediates. google.com

Table 1: Examples of Nucleophilic Substitution Reactions This table is generated based on established principles of nucleophilic substitution reactions.

Reactant Nucleophile Product
This compound Hydroxide Ion (:OH⁻) 1-(Thiophen-2-yl)ethane-1,2-diol
This compound Cyanide Ion (:CN⁻) 2-Hydroxy-2-(thiophen-2-yl)propanenitrile
This compound Ammonia (:NH₃) 2-Amino-1-thiophen-2-ylethanol

Intramolecular Cyclization to Epoxides and Subsequent Hydrolysis

The proximate positioning of the hydroxyl and chloro groups in this compound allows for an intramolecular nucleophilic substitution reaction. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom and displacing it to form a three-membered cyclic ether, an epoxide. The resulting product is 2-(oxiran-2-yl)thiophene. nih.gov

This epoxide ring is strained and can be readily opened by hydrolysis under either acidic or basic conditions. The ring-opening reaction involves the attack of a water molecule or a hydroxide ion on one of the epoxide carbons, leading to the formation of 1-(thiophen-2-yl)ethane-1,2-diol. cas.org This sequence of intramolecular cyclization followed by hydrolysis represents a common pathway for converting halohydrins to diols.

Derivatization Strategies at the Hydroxyl and Thiophene (B33073) Ring Systems

Beyond the reactivity of the chloro group, both the hydroxyl group and the thiophene ring can be functionalized to create a wide array of derivatives.

Derivatization of the Hydroxyl Group: The hydroxyl group can undergo standard alcohol reactions. A common derivatization is esterification, where the alcohol is reacted with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base to form the corresponding ester. This strategy is used to modify the molecule's properties or to protect the hydroxyl group during subsequent reactions. Another approach is the conversion of the hydroxyl group into a better leaving group, such as a tosylate, to facilitate further substitution or elimination reactions. A procedure has been developed for the characterization of fatty alcohol ethoxylates by converting the terminal hydroxyl group into an oxycarbonylbenzene-2-sulfonic acid group using 2-sulfobenzoic anhydride under mild conditions. epo.org

Derivatization of the Thiophene Ring: The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. nih.gov The position of substitution is directed by the existing side chain. Common electrophilic substitution reactions for thiophenes include:

Acylation: Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst like aluminum chloride, can introduce an acyl group onto the thiophene ring, typically at the 5-position. nih.govnih.gov

Halogenation: Reaction with halogens, such as bromine, can lead to the substitution of hydrogen atoms on the thiophene ring. nih.gov

Nitration and Sulfonation: These reactions can also occur on the thiophene ring, though they may require carefully controlled conditions to avoid oxidation or polymerization.

Table 2: Derivatization Reactions This table illustrates potential derivatization reactions based on the known reactivity of hydroxyl and thiophene groups.

Functional Group Reagent Reaction Type Product Class
Hydroxyl Acetyl Chloride Esterification Acetate Ester
Hydroxyl 2-Sulfobenzoic Anhydride Sulfonylation Sulfonate Ester
Thiophene Ring Acyl Chloride / AlCl₃ Friedel-Crafts Acylation Ketone
Thiophene Ring Bromine (Br₂) Halogenation Bromo-thiophene derivative

Mechanistic Studies of Reaction Pathways

The nucleophilic substitution of the chloro group in this compound can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). vedantu.comquora.com The predominant pathway is determined by several factors, including the structure of the substrate, the strength of the nucleophile, and the polarity of the solvent. vedantu.comquora.comyoutube.com

This compound is a secondary halide, which can react via either mechanism. vedantu.comquora.com

The SN1 Mechanism: This is a two-step process. The first and rate-determining step is the spontaneous dissociation of the chloride ion to form a secondary carbocation intermediate. masterorganicchemistry.com The stability of this carbocation is enhanced by resonance with the adjacent thiophene ring. In the second, fast step, the nucleophile attacks the planar carbocation. This can occur from either face, potentially leading to a mixture of stereoisomers (racemization). vedantu.com SN1 reactions are favored by polar protic solvents, which can solvate both the leaving group and the carbocation intermediate, and by weak nucleophiles. vedantu.comquora.com

The SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack) at the same time as the carbon-chlorine bond breaks. masterorganicchemistry.com This leads to an inversion of stereochemistry at the reaction center. SN2 reactions are favored by strong nucleophiles and polar aprotic solvents. vedantu.comquora.com Steric hindrance around the reaction center can slow down or prevent SN2 reactions. quora.com

Table 3: Comparison of SN1 and SN2 Pathways for this compound

Feature SN1 Pathway SN2 Pathway
Kinetics First-order rate: Rate = k[Substrate] vedantu.com Second-order rate: Rate = k[Substrate][Nucleophile] vedantu.com
Mechanism Two steps, involves a carbocation intermediate masterorganicchemistry.com One concerted step, involves a transition state masterorganicchemistry.com
Substrate Favored by stability of the secondary carbocation (resonance with thiophene ring) Possible, but may have some steric hindrance
Nucleophile Favored by weak nucleophiles quora.com Favored by strong nucleophiles vedantu.com
Solvent Favored by polar protic solvents (e.g., water, ethanol) vedantu.com Favored by polar aprotic solvents (e.g., acetone, DMSO) vedantu.com
Stereochemistry Leads to racemization (mixture of inversion and retention) vedantu.com Leads to complete inversion of configuration vedantu.comyoutube.com

2 Chloro 1 Thiophen 2 Ylethanol As a Key Synthetic Intermediate

Precursor to Chiral Sulfur-Containing Heterocyclic Secondary Alcohols

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of methods for asymmetric synthesis. scielo.org.mx 2-Chloro-1-thiophen-2-ylethanol, as a secondary alcohol, is a prime candidate for such synthetic strategies. The asymmetric reduction of its parent ketone, 2-chloro-1-(thiophen-2-yl)ethanone, can yield enantiomerically enriched (R)- or (S)-2-Chloro-1-thiophen-2-ylethanol. This process is analogous to the well-established reduction of other α-chloro ketones, such as 2,2',4'-trichloroacetophenone, which is reduced by sodium borohydride (B1222165) to its corresponding alcohol. sioc-journal.cn

These chiral alcohols are valuable intermediates for several reasons. The stereocenter at the alcohol-bearing carbon can direct the stereochemistry of subsequent reactions. Furthermore, the alcohol group can be converted into other functionalities. For instance, a Mitsunobu-type reaction could be employed to convert the chiral alcohol into other sulfur-containing derivatives like thiols or thioethers with retention or inversion of stereochemistry, a strategy used for various secondary alcohols. beilstein-journals.orggoogle.com The presence of the thiophene (B33073) ring, a sulfur-containing heterocycle, combined with the chirality of the side chain, makes these compounds highly valuable in constructing complex chiral molecules. nih.govresearchgate.net

Table 1: Potential Chiral Transformations This table illustrates hypothetical yet chemically sound transformations to produce chiral derivatives from this compound.

Starting MaterialReagent/Reaction TypeProductSignificance
2-chloro-1-(thiophen-2-yl)ethanoneAsymmetric Reduction (e.g., with a chiral catalyst)(R)- or (S)-2-Chloro-1-thiophen-2-ylethanolAccess to enantiopure building blocks
(S)-2-Chloro-1-thiophen-2-ylethanolThiol Acid (R'COSH), Mitsunobu Conditions(R)-Thiol Ester DerivativeInversion of stereocenter, introduction of new functionality google.com
(S)-2-Chloro-1-thiophen-2-ylethanolNucleophilic Substitution (e.g., NaN3) followed by reductionChiral Azido Alcohol / Amino AlcoholSynthesis of chiral amino alcohols, key pharmacophores

Building Block for 1,2-Difunctionalized Organic Compounds

The term "1,2-difunctionalized" refers to molecules with two functional groups on adjacent carbon atoms. This arrangement in this compound—a hydroxyl group at position 1 and a chlorine atom at position 2 of the ethyl chain—is a cornerstone of its synthetic utility. The chlorine atom is an effective leaving group, readily displaced by a wide variety of nucleophiles. The adjacent hydroxyl group can participate in these reactions, for example, by forming an epoxide intermediate under basic conditions.

This dual functionality allows for a stepwise and controlled introduction of different chemical moieties. A nucleophile can first replace the chlorine atom, and then the hydroxyl group can be oxidized to a ketone, esterified, or replaced. This versatility makes this compound an ideal starting material for creating a library of substituted thiophene derivatives for applications such as drug discovery and materials science. scbt.com

Role in the Construction of Complex Organic Scaffolds

Heterocyclic compounds, especially those containing thiophene, are fundamental to the structure of many natural products, pharmaceuticals, and organic electronic materials. nih.govossila.commdpi.com this compound serves as an excellent foundational block for constructing larger, more intricate molecular architectures.

The reactivity of its side chain can be harnessed to build new rings fused to the thiophene or linked to it. For example, intramolecular cyclization reactions can lead to the formation of novel bicyclic or polycyclic heterocyclic systems. The thiophene ring itself can undergo electrophilic substitution reactions, allowing for further functionalization and the attachment of additional molecular fragments. This multi-faceted reactivity enables chemists to use this compound to assemble complex scaffolds that are otherwise difficult to access. The use of various thiophene derivatives as building blocks for insecticides and other complex molecules underscores the importance of such intermediates in creating sophisticated chemical structures. researchgate.net

Utility in the Synthesis of Advanced Intermediates in Organic Chemistry

Beyond its direct use, this compound is a precursor to a range of other valuable intermediates. Its chemical transformations lead to compounds that are themselves key starting materials for important target molecules. For instance, the conversion of this compound to the corresponding epoxide, 2-(oxiran-2-yl)thiophene, creates a highly reactive electrophilic intermediate that can be opened by various nucleophiles to generate a range of 1,2-disubstituted products.

Furthermore, derivatives of the related compound, 2-thiophene-ethanol, are crucial intermediates in the synthesis of major pharmaceutical drugs, including the antiplatelet agent clopidogrel (B1663587). google.com The synthetic pathways to these drugs often involve intermediates that could be conceptually derived from this compound, highlighting its potential role in streamlined, cost-effective industrial syntheses. google.com

Table 2: Transformation into Advanced Synthetic Intermediates This table outlines the conversion of this compound into other key intermediates.

IntermediateSynthetic Route from this compoundPotential Application
2-(Oxiran-2-yl)thiopheneTreatment with a base (e.g., NaOH)Precursor to amino alcohols, diols, and other heterocycles
2-Amino-1-(thiophen-2-yl)ethanolReaction with ammonia (B1221849) or an amine sourceBuilding block for ligands and pharmaceuticals
Thiophen-2-yl-acetaldehydeRearrangement of the corresponding epoxideIntermediate for homologation and synthesis of larger molecules
1-(Thiophen-2-yl)ethane-1,2-diolHydrolysis of the epoxide or direct dihydroxylationChiral diols used as ligands in asymmetric catalysis

Advanced Analytical and Characterization Techniques in Research

Determination of Enantiomeric Excess (ee) and Stereochemical Purity

The biological and chemical properties of chiral molecules are often highly dependent on their stereochemistry. Therefore, the accurate determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is of paramount importance. For 2-Chloro-1-thiophen-2-ylethanol, several chromatographic techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common methods for separating and quantifying the enantiomers of this compound. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to different retention times and allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. ed.gov

The choice of the chiral stationary phase is critical and is often based on the functional groups present in the analyte. For an alcohol like this compound, CSPs based on cyclodextrins or polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are frequently effective.

Another technique involves the use of chiral derivatizing agents. In this approach, the enantiomeric mixture of this compound is reacted with a chiral agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard, non-chiral chromatography or analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral shift reagents, such as lanthanide complexes, can also be used in NMR to induce different chemical shifts for the enantiomers, allowing for their quantification. libretexts.org

Below is an interactive data table summarizing typical chiral GC parameters for the analysis of a related chiral alcohol, which can be adapted for this compound.

Table 1: Illustrative Chiral Gas Chromatography Parameters for Enantiomeric Excess Determination

Parameter Value
Column Chiral GC Column (e.g., β-DEX™ 225)
Injector Temperature 220 °C
Detector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Expected Retention Time (R-enantiomer) ~15.2 min

| Expected Retention Time (S-enantiomer) | ~15.8 min |

Note: The retention times are hypothetical and would need to be determined experimentally for this compound.

Spectroscopic Methods for Elucidating Novel Derivative Structures

The synthesis of novel derivatives of this compound is a key area of research. Spectroscopic methods are essential tools for confirming the successful synthesis and elucidating the precise chemical structure of these new compounds. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structural elucidation.

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a derivative of this compound, one would expect to see characteristic signals for the thiophene (B33073) ring protons, the proton on the carbon bearing the hydroxyl group (the carbinol proton), and the protons on the carbon bearing the chlorine atom. youtube.comresearchgate.net The coupling patterns between these protons provide valuable connectivity information.

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its chemical environment (e.g., whether it is part of an aromatic ring, bonded to an electronegative atom, etc.). youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For derivatives of this compound, characteristic absorption bands would be observed for the O-H stretch of the alcohol group (typically a broad band around 3300-3500 cm⁻¹), C-H stretches, C=C stretches of the thiophene ring, and the C-Cl stretch. nih.govnih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak in the mass spectrum confirms the molecular weight of the derivative. The fragmentation pattern, which shows how the molecule breaks apart upon ionization, can provide further structural information. For instance, the loss of a chlorine atom or a water molecule would be expected fragmentation pathways for derivatives of this compound. nist.govresearchgate.net

The following interactive data table summarizes the expected spectroscopic data for a hypothetical derivative of this compound.

Table 2: Predicted Spectroscopic Data for a Hypothetical Derivative of this compound

Spectroscopic Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz) δ 7.0-7.5 (m, 3H, thiophene-H), 5.1 (dd, 1H, CH-OH), 3.8 (m, 2H, CH₂-Cl), 2.5 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz) δ 140-145 (thiophene C), 125-130 (thiophene CH), 70-75 (CH-OH), 45-50 (CH₂-Cl)
IR (thin film, cm⁻¹) 3350 (br, O-H), 3100 (C-H, aromatic), 2950 (C-H, aliphatic), 1450 (C=C, thiophene), 750 (C-Cl)

| Mass Spectrometry (EI) | M⁺ (molecular ion), M⁺-Cl, M⁺-H₂O |

Note: The chemical shifts (δ) are in parts per million (ppm) and are referenced to a standard. The IR frequencies are in wavenumbers (cm⁻¹). These values are illustrative and would vary depending on the specific derivative.

Theoretical and Computational Studies of 2 Chloro 1 Thiophen 2 Ylethanol Chemistry

Computational Investigations of Enzyme-Substrate Interactions

Molecular docking simulations predict the preferred orientation of a ligand when bound to the active site of a protein. This information is crucial for understanding the potential biological activity of the compound. For instance, in studies of other thiophene-containing molecules, docking has been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. These interactions are critical for the molecule's inhibitory or catalytic activity. researchgate.net

In a typical molecular docking study of a thiophene (B33073) derivative, the three-dimensional structure of the target enzyme is obtained from a protein data bank. The ligand, in this case, a thiophene-containing molecule, is then computationally "docked" into the enzyme's active site. The simulation software calculates the binding energy for various poses of the ligand, with lower binding energies generally indicating a more favorable interaction. researchgate.netcolab.ws

For example, in the study of morpholine-thiophene hybrid thiosemicarbazones as urease inhibitors, molecular docking was used to understand the binding interactions of the molecules with the active site of the urease enzyme. frontiersin.orgnih.gov This provided insights into the structure-activity relationship, showing how different substituents on the thiophene ring affected the binding affinity. frontiersin.orgnih.gov Similarly, docking studies on phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives revealed significant interactions with the active sites of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST). researchgate.net

While we extrapolate from these examples, a hypothetical docking study of 2-Chloro-1-thiophen-2-ylethanol would likely involve placing the molecule in the active site of a relevant enzyme, such as a ketoreductase, to understand the interactions that would govern its enzymatic synthesis or its potential as an enzyme inhibitor. The thiophene ring, the chloro group, and the hydroxyl group would all be expected to play a role in the binding orientation and affinity.

Table 1: Illustrative Binding Affinities of Thiophene Derivatives from Molecular Docking Studies

Compound ClassTarget EnzymeBinding Affinity (kcal/mol)
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamidesAcetylcholinesterase (AChE)-9.3
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamidesButyrylcholinesterase (BChE)-9.4
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamidesGlutathione S-transferase (GST)-9.7
1-(2-amino-hexahydrobenzo[b]-3-yl)-3-substitued-phenylpropane-1,3-dionesDprE1-decaprenylphosphoryl-β-D-ribose-2′-epimerase-8.516

This table presents data from studies on various thiophene derivatives to illustrate the application of molecular docking and is not specific to this compound. researchgate.netcolab.ws

Molecular Modeling for Stereoselectivity Predictions

The synthesis of chiral molecules like this compound often yields a mixture of enantiomers. Molecular modeling plays a crucial role in predicting and understanding the stereoselectivity of chemical reactions, particularly in biocatalysis. The enantioselective reduction of ketones to produce chiral alcohols is a well-studied area where molecular modeling has provided significant insights. wikipedia.orgnih.govacs.org

While specific molecular modeling studies for the stereoselective synthesis of this compound are not documented, the principles can be inferred from studies on the enzymatic reduction of similar ketones. Ketoreductases are enzymes that can reduce a prochiral ketone to a chiral alcohol with high enantioselectivity. nih.govacs.org Molecular modeling can help to explain why a particular enzyme produces one enantiomer over the other.

By creating a model of the enzyme's active site with the substrate docked within it, researchers can analyze the transition states for the formation of both possible enantiomers. The energy difference between these transition states can be calculated, and a lower energy transition state indicates the more likely enantiomeric product. This approach has been successfully used to rationalize the stereochemical outcome of many enzymatic reductions. acs.org

For instance, in the enantioselective reduction of ketones catalyzed by transition metal complexes with chiral ligands, stereochemical models have been developed to predict the configuration of the resulting alcohol. wikipedia.org These models consider the spatial arrangement of the ligand around the metal center, which dictates the approach of the substrate to the reactive site. wikipedia.org A similar approach can be applied to enzyme-catalyzed reactions, where the amino acid residues in the active site create a chiral environment that directs the reaction towards a specific stereoisomer.

A hypothetical molecular modeling study for the synthesis of this compound would involve modeling the interaction of 2-chloro-1-(thiophen-2-yl)ethanone with a ketoreductase. The model would help to identify the key amino acid residues that control the stereochemical outcome and could even be used to guide protein engineering efforts to improve the enantioselectivity of the enzyme.

Mathematical Modeling and Optimization in Biocatalytic Systems

Mathematical modeling is a powerful tool for the optimization of biocatalytic processes, such as the enzymatic synthesis of this compound. researchgate.netresearchgate.netlapmjournal.com These models can describe the kinetics of the enzymatic reaction and help to identify the optimal conditions for maximizing product yield and enantioselectivity.

The development of a mathematical model for an enzymatic reaction typically involves a set of differential equations that describe the concentrations of the substrate, product, and enzyme-substrate complexes over time. researchgate.netlapmjournal.com The model can incorporate various factors that influence the reaction rate, such as substrate concentration, enzyme concentration, temperature, and pH.

For the biocatalytic kinetic resolution of racemates, mathematical models have been developed based on the Michaelis-Menten kinetics, often incorporating terms to account for substrate and product inhibition. researchgate.net These models can be used to simulate the progress of the reaction under different conditions and to predict the time required to achieve a desired conversion and enantiomeric excess.

While a specific mathematical model for the synthesis of this compound has not been published, the general framework for modeling enzymatic reactions is well-established. researchgate.netlapmjournal.com A model for the enzymatic reduction of 2-chloro-1-(thiophen-2-yl)ethanone could be developed to optimize the reaction conditions. This would involve performing a series of experiments to determine the kinetic parameters of the reaction, which would then be used to build and validate the mathematical model. The validated model could then be used to run computer simulations to identify the optimal operating conditions for the reactor.

Table 2: Parameters Often Considered in Mathematical Models of Biocatalytic Reactions

ParameterDescription
VmaxMaximum reaction rate
KmMichaelis constant (substrate concentration at half Vmax)
KiInhibition constant (for substrate or product inhibition)
kcatCatalytic constant (turnover number)
TemperatureAffects enzyme activity and stability
pHAffects enzyme activity and stability

This table outlines common parameters used in the mathematical modeling of enzymatic reactions and is not based on specific data for this compound.

Future Perspectives and Emerging Research Directions

Development of Novel and Green Synthetic Methodologies

The synthesis of 2-Chloro-1-thiophen-2-ylethanol and related chiral halohydrins is undergoing a transformation driven by the principles of green chemistry. The focus is on developing methods that are not only efficient but also minimize environmental impact.

A significant area of development is the use of biocatalysis. uni-graz.at Enzymes, such as ketoreductases and halohydrin dehalogenases, offer a highly selective and environmentally benign alternative to traditional chemical methods. uni-graz.atresearchgate.netacs.org For instance, the asymmetric reduction of the corresponding ketone precursor, 2-chloro-1-(thiophen-2-yl)ethan-1-one, using engineered ketoreductases can yield enantiomerically pure (S)- or (R)-2-Chloro-1-thiophen-2-ylethanol. researchgate.net This approach avoids the use of stoichiometric metal-based reducing agents and often proceeds under mild reaction conditions in aqueous media. uni-graz.at

Another green strategy involves the kinetic resolution of racemic this compound. Lipases, for example, can selectively acylate one enantiomer, allowing for the separation of the two. researchgate.net The development of robust biocatalysts, such as those derived from Lactobacillus kefiri or Thermomyces lanuginosus, has shown great promise for producing chiral halohydrins with high enantiomeric excess (>99%) and on a preparative scale. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Chiral Halohydrins

MethodKey FeaturesAdvantagesChallenges
Chemical Synthesis Use of chiral catalysts (e.g., metal complexes) or stoichiometric chiral reagents.Well-established, broad substrate scope.Often requires harsh conditions, expensive catalysts, and generates significant waste.
Biocatalysis (Ketoreductase) Asymmetric reduction of a prochiral ketone.High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme stability and substrate specificity can be limiting; requires protein engineering. researchgate.net
Biocatalysis (Lipase) Kinetic resolution of a racemic alcohol.High selectivity, robust enzymes available.Maximum theoretical yield is 50% for one enantiomer; requires separation of product and unreacted starting material. researchgate.net
Biocatalysis (Halohydrin dehalogenase) Ring-opening of epoxides with nucleophiles. acs.orgCan create multiple bond types (C-N, C-O, etc.), potential for high regio- and enantioselectivity. acs.orgEnzyme engineering is often required to achieve desired selectivity for specific substrates. acs.org

Exploration of New Reactivity and Transformation Pathways

The reactivity of this compound is largely dictated by the interplay between the hydroxyl group, the chlorine atom, and the thiophene (B33073) ring. While its conversion to the corresponding epoxide via intramolecular SN2 reaction with a base is a well-known transformation for halohydrins, researchers are exploring more diverse reaction pathways. wikipedia.org

One area of interest is the use of the hydroxyl group to direct further functionalization of the thiophene ring. For example, the hydroxyl group could be used to anchor the molecule to a solid support for solid-phase synthesis or to direct metal-catalyzed C-H activation reactions at specific positions on the thiophene ring.

The chlorine atom also offers a handle for various nucleophilic substitution reactions. Beyond the formation of an epoxide, it can be displaced by a range of nucleophiles, such as azides, cyanides, and thiols, to introduce new functionalities. byjus.com This opens up pathways to a variety of derivatives with potential applications in medicinal chemistry and materials science.

Furthermore, the thiophene ring itself can participate in a range of reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions. organic-chemistry.orgresearchgate.net For instance, palladium-catalyzed direct arylation could be employed to attach various aryl groups to the thiophene ring, creating a library of substituted 1-(thiophen-2-yl)ethanol (B1329791) derivatives. organic-chemistry.org The cyclocondensation of related di(thiophen-2-yl) diones suggests that under acidic conditions, this compound could potentially undergo transformations leading to more complex fused heterocyclic systems.

Integration with Flow Chemistry and Sustainable Organic Synthesis Principles

The principles of sustainable organic synthesis are increasingly being integrated into the production of fine chemicals and pharmaceuticals. rsc.org Flow chemistry, or continuous-flow synthesis, is a key enabling technology in this regard, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netnih.gov

The synthesis of this compound and its derivatives is well-suited for adaptation to flow processes. For example, the reduction of 2-chloro-1-(thiophen-2-yl)ethan-1-one could be performed in a packed-bed reactor containing an immobilized reductase enzyme. researchgate.net This would allow for the continuous production of the chiral alcohol with easy separation of the product from the biocatalyst, which can be reused over multiple cycles. nih.gov

Similarly, subsequent transformations of this compound, such as its conversion to an epoxide or its reaction with other nucleophiles, could be carried out in a continuous-flow setup. mdpi.com This approach not only enhances the efficiency and safety of the process but also aligns with the principles of green chemistry by reducing solvent usage and waste generation. researchgate.netnih.gov The direct arylation of thiophene derivatives has already been successfully demonstrated in a flow system, achieving high yields and productivity. researchgate.net

Expanding Applications as a Versatile Building Block in Complex Chemical Synthesis

This compound is a valuable building block for the synthesis of more complex molecules due to its multiple reactive sites. Its potential is particularly evident in the construction of heterocyclic compounds, which are prevalent in many biologically active molecules. nih.gov

One of the most significant applications of related thiophene ethanol (B145695) derivatives is in the synthesis of pharmaceutical ingredients. For example, 2-thiophene ethanol is a key precursor for 2-thiophene ethylamine, which in turn is used to synthesize antiplatelet drugs like clopidogrel (B1663587) and prasugrel. The chiral center in this compound makes it an attractive starting material for the asymmetric synthesis of these and other drug candidates.

The compound's structure also lends itself to its use in multicomponent reactions (MCRs). nih.gov MCRs are highly efficient processes in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. nih.govbeilstein-journals.org The hydroxyl and chloro groups, along with the thiophene ring, could potentially participate in various MCRs to rapidly generate molecular diversity and construct complex heterocyclic scaffolds. For instance, multicomponent condensations involving cyanothioacetamide have been shown to produce complex nicotinonitrile derivatives, highlighting the potential for thiophene-containing building blocks in such reactions. researchgate.net

Future research will likely focus on designing novel MCRs that incorporate this compound to access new chemical space and identify compounds with interesting biological activities. Its role as a precursor to quinoline (B57606) derivatives has also been explored, further underscoring its versatility in synthesizing diverse heterocyclic systems. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-1-thiophen-2-ylethanol, and what are their mechanistic considerations?

  • Answer : A common approach involves Friedel-Crafts acylation followed by reduction, as seen in thienylacetic acid derivatives . Alternatively, radioiododestannylation of stannyl-thiophene intermediates can yield halogenated thienyl alcohols, as demonstrated in the synthesis of 1-(5-iodo-2-thienyl)-cyclopentan-1-ol . Key steps include:

  • Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
  • Reduction : Use of NaBH₄ or LiAlH₄ to reduce ketones to alcohols.
  • Halogenation : Thionyl chloride (SOCl₂) or iodine for introducing chlorine/iodine groups.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the thiophene ring and chloroethanol moiety.
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, particularly for analyzing steric effects of the thienyl group .
  • Mass Spectrometry : Electron ionization (EI-MS) to verify molecular weight and fragmentation patterns, as seen in 2-chloroethanol studies .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Answer :

  • Personal Protective Equipment (PPE) : Use nitrile or butyl rubber gloves (≥12 mil thickness) and sealed goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood due to potential respiratory irritation (TLV: 1 ppm) .
  • First Aid : Immediate rinsing with water for skin/eye exposure; avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How can conflicting ionization energy (IE) data for chloroethanol derivatives be resolved?

  • Answer : Discrepancies in IE values (e.g., 10.5–10.95 eV for 2-chloroethanol ) arise from experimental methods (e.g., photoelectron spectroscopy vs. vertical IE measurements). To resolve:

  • Standardization : Compare data under identical conditions (e.g., temperature, instrument calibration).
  • Computational Validation : Use density functional theory (DFT) to calculate IE and cross-validate with experimental results.

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

  • Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) during reduction steps.
  • Chromatography : Use chiral stationary phases (CSPs) for HPLC purification, as demonstrated in pharmaceutical intermediate separations .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to enhance enantiomeric excess.

Q. How does the thiophene ring influence the reactivity of this compound compared to non-aromatic analogs?

  • Answer : The thiophene’s electron-rich aromatic system enhances electrophilic substitution reactivity at the 5-position. Comparative studies show:

  • Nucleophilic Displacement : Slower reaction rates vs. aliphatic chloroethanol due to resonance stabilization of the leaving group .
  • Acid-Base Behavior : Reduced proton affinity (766.1 kJ/mol for 2-chloroethanol ) vs. thienyl derivatives, attributed to electron-withdrawing effects.

Q. What computational tools are recommended for modeling the crystal packing of this compound?

  • Answer :

  • Mercury CSD : Analyze intermolecular interactions (e.g., hydrogen bonding, π-stacking) and compare packing motifs with Cambridge Structural Database (CSD) entries .
  • SHELXD : Solve crystal structures from twinned or high-resolution data, leveraging automated pipelines for high-throughput analysis .

Q. How can researchers address low yields in the chlorination step of thienyl ethanol derivatives?

  • Answer :

  • Reagent Optimization : Replace SOCl₂ with PCl₅ for milder conditions, minimizing side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature Control : Gradual addition of chlorinating agents under cooling to prevent exothermic decomposition .

Data Contradiction Analysis

Q. Why do proton affinity (PA) values vary across studies for structurally similar chloroethanol compounds?

  • Answer : Variations in PA (e.g., 735.7 kJ/mol for 2-chloroethanol ) stem from:

  • Experimental Techniques : Differences in mass spectrometry setups (e.g., ion-trap vs. sector instruments).
  • Theoretical Assumptions : Approximation errors in computational methods (e.g., Hartree-Fock vs. MP2).
  • Resolution : Cross-reference multiple databases (e.g., NIST ) and validate using hybrid DFT methods.

Methodological Workflow Table

StepObjectiveTools/TechniquesKey References
1. SynthesisPrepare this compoundFriedel-Crafts acylation, SOCl₂ chlorination
2. PurificationIsolate enantiomersChiral HPLC, crystallization
3. CharacterizationConfirm structureNMR, X-ray (SHELX), EI-MS
4. Computational AnalysisPredict IE/PAGaussian, Mercury CSD

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.